molecular formula C19H24N2O3 B4371155 1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane

1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane

Cat. No.: B4371155
M. Wt: 328.4 g/mol
InChI Key: BIZFLNPUJXMFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane, also known as JNJ-31001074, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azepane compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in various diseases. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and improving neurological function. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may limit its use in some experiments.

Future Directions

Several future directions for the study of 1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane include further investigation of its potential therapeutic applications in various diseases, optimization of its pharmacological properties, and development of more efficient synthesis methods. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Scientific Research Applications

1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways.

Properties

IUPAC Name

azepan-1-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-18(15(2)24-20-14)13-23-17-9-7-16(8-10-17)19(22)21-11-5-3-4-6-12-21/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFLNPUJXMFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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